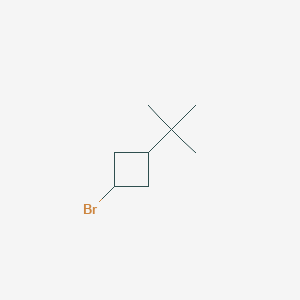
1-Bromo-3-tert-butylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Reactivity
- 1-Bromo-3-tert-butylcyclobutane is used in the synthesis of complex molecules. For instance, it plays a role in the synthesis of 1,2,4,5-tetrahydrodicyclobuta[b,d]thiophene, demonstrating high reactivity due to large ring strain. This compound exhibits unusual behaviors, such as rapid addition reactions and Diels-Alder reactions, revealing its olefinic character (Nakayama & Kuroda, 1993).
Advanced Organic Chemistry
- In advanced organic chemistry, it is involved in complex reactions like the insertion of phenyl(bromodichloromethyl)mercury-derived dichlorocarbene into various bonds of 1,3-dimethyl-1-n-butyl-1-silacyclobutane isomers (Seyferth et al., 1973).
Exploration of Reactive Intermediates
- Research on this compound contributes to understanding reactive intermediates in organic chemistry. For example, its derivatives are used to explore the formation of tricyclo[2.1.0.0 1.3 ]pentane as an intermediate in certain reactions (Wiberg et al., 1993).
Solvolysis Studies
- The solvolysis of derivatives like 1-Bromobicyclo[1.1.1]pentane, which is structurally related to this compound, has been studied. These studies contribute to a better understanding of solvolysis mechanisms in complex organic compounds (Della & Taylor, 1990).
Organometallic Chemistry
- In organometallic chemistry, this compound derivatives are used to synthesize complex organometallic compounds, such as Cp(2)Zr(benzocyclobutadiene) complexes, demonstrating its utility in creating structurally diverse compounds (Ramakrishna & Sharp, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-3-tert-butylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-8(2,3)6-4-7(9)5-6/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNGRQQSGXOABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2612560.png)
![1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2612561.png)

![1-imidazo[1,2-a]pyrimidin-3-yl-Ethanone](/img/structure/B2612566.png)
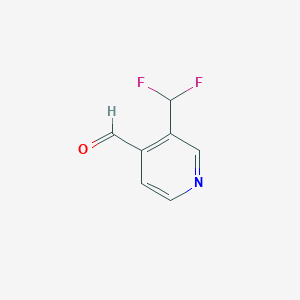

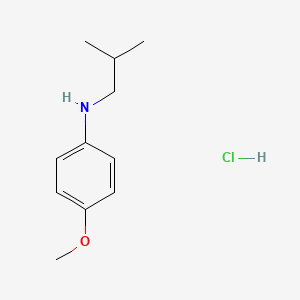

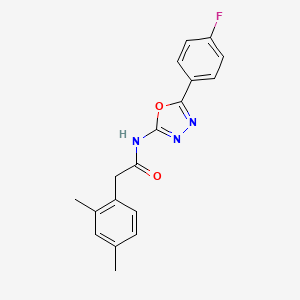
![Thiourea, N-[4-[(4S)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]butyl]-N'-phenyl-](/img/structure/B2612577.png)

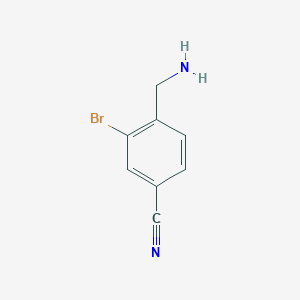
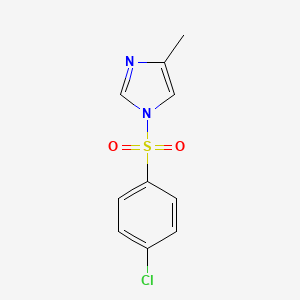
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2612583.png)
